2-Nitrophenyl selenocyanate

Synthetic Chemistry Selenocyanate Synthesis Yield Optimization

Researchers studying zinc/thiolate cluster reactivity or DNA repair pathways often encounter inconsistent results when substituting 2-NPSC with other aryl selenocyanates. 2-Nitrophenyl selenocyanate (2-NPSC) solves this via its ortho-nitro architecture: • Unique two-step selenenylsulfide mechanism with metallothionein, not seen with p-isomer. • Concentration-dependent Fpg inhibition (absent in sulfur analogs), enabling selective DNA glycosylase studies. • Mild, high-yield synthesis of 5′-selenoadenosine derivatives and unsaturated nucleosides. Supplied as ≥97% crystalline solid; room temp storage; global shipping.

Molecular Formula C7H4N2O2Se
Molecular Weight 227.09 g/mol
CAS No. 51694-22-5
Cat. No. B1205194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl selenocyanate
CAS51694-22-5
Synonyms2-nitrophenyl selenocyanic acid
2-nitrophenylselenocyanate
ONPSC
ortho-nitrophenyl selenocyanate
Molecular FormulaC7H4N2O2Se
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N
InChIInChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H
InChIKeyLHBLJWULWKQRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl Selenocyanate: Technical Specifications & Procurement


2-Nitrophenyl selenocyanate (2-NPSC; CAS 51694-22-5) is an organoselenium compound classified as an aryl selenocyanate, characterized by the molecular formula C₇H₄N₂O₂Se and a molecular weight of 227.09 g/mol . It is commercially available as a crystalline solid with a melting point of 140–142 °C and is soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol . 2-NPSC is recognized as a chromophoric selenium compound [1], a property that underpins its utility as a mechanistic probe and synthetic intermediate. Its primary applications include the investigation of zinc/thiolate cluster reactivity in metallothionein, the preparation of seco-steroid derivatives, and the introduction of selenium-containing moieties into organic molecules [2][3].

2-Nitrophenyl Selenocyanate: Key Differentiation Factors


Substituting 2-Nitrophenyl selenocyanate (2-NPSC) with other aryl selenocyanates, such as p-nitrophenyl selenocyanate or benzyl selenocyanate, is not a straightforward equivalence. The ortho-nitro substitution in 2-NPSC imparts unique electronic and steric properties that critically influence its reactivity and selectivity. For instance, 2-NPSC reacts with metallothionein via a distinct two-step mechanism involving a selenenylsulfide intermediate, a pathway not observed or not characterized for its para-substituted analog [1]. Furthermore, 2-NPSC demonstrates a concentration-dependent inhibitory effect on Fpg (formamidopyrimidine-DNA glycosylase) activity, whereas sulfur-containing analogs exhibit no such activity [2]. These functional divergences, rooted in the specific molecular architecture of 2-NPSC, mean that substituting a different selenocyanate—or a sulfur analog—will likely result in altered reaction kinetics, different mechanistic outcomes, or complete loss of the desired biological or chemical activity. The following quantitative evidence substantiates these critical points of differentiation.

2-Nitrophenyl Selenocyanate: Quantitative Performance Evidence


Synthetic Yield vs. p-Nitrophenyl Selenocyanate

The synthetic yield of 2-Nitrophenyl selenocyanate (2-NPSC) via diazotization of o-nitroaniline followed by treatment with potassium selenocyanate is 66% [1]. In contrast, the same synthetic route for the para-isomer, p-nitrophenyl selenocyanate, typically yields approximately 45-55% under comparable conditions [2]. This difference of 11-21 percentage points represents a significant advantage in material efficiency and cost-effectiveness for large-scale synthesis.

Synthetic Chemistry Selenocyanate Synthesis Yield Optimization

Chromophoric Thiol Detection

2-Nitrophenyl selenocyanate (2-NPSC) is a chromophoric selenium compound that allows for direct spectrophotometric monitoring of its reaction with thiols [1]. Upon reaction with free sulfhydryl groups, 2-NPSC generates a distinct color change, enabling real-time kinetic analysis without additional labeling steps. In contrast, non-chromophoric selenocyanates like benzyl selenocyanate [2] or simple aliphatic selenocyanates lack this built-in optical reporter function, necessitating the use of secondary probes or more complex analytical techniques such as HPLC or LC-MS to monitor reaction progress. This inherent chromophoric property of 2-NPSC simplifies experimental workflows and reduces analytical costs.

Bioconjugation Thiol Detection Spectrophotometry

Two-Step Mechanism with Metallothionein

2-Nitrophenyl selenocyanate (2-NPSC) reacts with the zinc/thiolate clusters of metallothionein via a well-characterized two-step mechanism [1]. This involves a fast oxidative step forming a selenenylsulfide intermediate, followed by the generation of 2-nitrophenylselenol, which initiates a catalytic cycle [1]. This specific pathway is a direct consequence of the ortho-nitro substitution. In contrast, studies on p-nitrophenyl selenocyanate (p-NPSC) have not reported this same catalytic cycling behavior; its reactivity profile is distinct and often limited to simple substitution reactions with thiols [2]. The unique two-step catalytic mechanism of 2-NPSC makes it a specialized tool for studying redox-modulated zinc release from proteins.

Metalloprotein Chemistry Zinc Finger Proteins Selenium Biochemistry

Fpg Inhibition vs. Sulfur Analogs

2-Nitrophenyl selenocyanate (2-NPSC) causes a concentration-dependent decrease in the activity of the DNA repair enzyme Fpg (formamidopyrimidine-DNA glycosylase) [1]. This inhibitory effect is a specific property of reducible selenium compounds. In direct comparative experiments, no inhibition of Fpg activity was detected with sulfur-containing analogs or fully reduced selenium species like selenomethionine and methylselenocysteine [1]. This demonstrates a clear functional divergence between the selenium electrophile 2-NPSC and its sulfur counterparts, highlighting the non-redundant role of the SeCN moiety and the ortho-nitro group in modulating biological activity.

DNA Repair Inhibition Selenium Biology Enzyme Assays

Selective Selenoadenosine Synthesis

2-Nitrophenyl selenocyanate (2-NPSC) is a key reagent for the selective synthesis of 5′-Se-(2-nitrophenyl)-5′-selenoadenosine from adenosine, a reaction that proceeds via a mild phosphine-mediated pathway and gives the desired product in high yield [1]. This specific transformation is enabled by the electrophilic nature of the SeCN group in 2-NPSC and the activating ortho-nitro group. Alternative selenocyanating agents, such as potassium selenocyanate (KSeCN), are generally incompatible with this mild, chemoselective approach, often leading to lower yields or side reactions due to their different reactivity profiles and solubility characteristics. The subsequent oxidation of the selenide to a selenoxide, followed by syn-elimination, is a reliable route to olefinic nucleosides, a transformation not easily replicated with other selenocyanate sources.

Nucleoside Modification Selenium Chemistry Organic Synthesis

2-Nitrophenyl Selenocyanate: Optimal Applications


Zinc Release from Metallothionein & Zinc Fingers

Utilize 2-Nitrophenyl selenocyanate as a chromophoric, catalytic probe to investigate the redox-mediated release of zinc from zinc/thiolate clusters. Its unique two-step reaction mechanism, which generates a selenol that catalyzes further oxidation, provides a defined chemical model for studying selenium's role in zinc homeostasis [1]. This application is directly supported by the mechanistic evidence presented in Section 3, which highlights the compound's distinct catalytic cycle not observed with the para-isomer.

Selenium-Modified Nucleoside & Olefin Synthesis

Employ 2-Nitrophenyl selenocyanate in the mild, selective synthesis of 5′-selenoadenosine derivatives and subsequent selenoxide elimination to generate 4′,5′-unsaturated nucleosides. The high selectivity and good yield of this transformation [1] make it a superior choice over inorganic selenocyanate salts, as detailed in the synthetic utility evidence in Section 3. This route is particularly valuable for creating nucleoside analogs for antiviral or anticancer drug discovery.

Selenium-Responsive DNA Repair Enzyme Inhibition

Use 2-Nitrophenyl selenocyanate as a specific, reducible selenium electrophile to inhibit the activity of Fpg and related DNA glycosylases. Its demonstrated concentration-dependent inhibition, which is absent in sulfur analogs and fully reduced selenium species [1], makes it a valuable chemical tool for dissecting the role of seleno-organic compounds in DNA repair pathways. This scenario leverages the direct comparative biological activity evidence provided in Section 3.

Colorimetric Free Thiol Assay

Leverage the inherent chromophoric nature of 2-Nitrophenyl selenocyanate to develop simple, spectrophotometric assays for quantifying free sulfhydryl groups. The direct optical readout eliminates the need for secondary detection steps, offering a streamlined alternative to assays using non-chromophoric selenocyanates or reagents like Ellman's reagent that operate at a single wavelength [1]. This application is grounded in the chromophoric differentiation evidence from Section 3.

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